N-Boc-2-Hydroxydimethylsilanyl-pyrrole
Overview
Description
Enantioselective Synthesis and Applications
The enantioselective synthesis of N-Boc pyrrolidine derivatives has been extensively studied, particularly through palladium-catalyzed α-arylation processes. One study demonstrates the use of Pd-catalyzed α-arylation of N-Boc pyrrolidine, employing a chiral auxiliary to achieve high enantiomeric ratios. This method has been applied to the synthesis of various natural products, including (R)-crispine A and (S)-nicotine, showcasing its versatility and potential for complex molecule construction . Another communication reveals a similar enantioselective Pd-catalyzed α-arylation, which provides a reliable route to synthesize a broad range of functionalized 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios .
Regiocontrolled Oxidation of Silyloxypyrroles
A novel method for the synthesis of 5-hydroxy-3-pyrrolin-2-ones has been reported, which involves the conversion of N-Boc-3-pyrrolin-2-ones into 2-triisopropylsilyloxypyrroles followed by oxidation with dimethyldioxirane. This process yields N-Boc-5-hydroxy-3-pyrrolin-2-ones with high regiocontrol and efficiency .
Chemical Polymerization and Properties
The synthesis of N-hexyl-cyclopental[c]pyrrole and its subsequent polymerization to a novel polypyrrole has been explored. The resulting polymer exhibits solubility in organic solvents and redox conductivity, with detailed characterization provided through various spectroscopic and analytical techniques. This research highlights the potential of pyrrole derivatives in the development of conductive polymers .
Carbonylative Approaches to Pyrrole Derivatives
A palladium iodide-catalyzed carbonylative approach to functionalized pyrrole derivatives has been developed. This method utilizes N-Boc-1-amino-3-yn-2-ols and leads to a mixture of Boc-protected and N-unsubstituted pyrrole-3-carboxylic esters. The process is notable for its ability to produce highly functionalized pyrrole derivatives in a single step, which can be further manipulated to synthesize complex natural products .
Partial Reduction and Natural Product Synthesis
The partial reduction of N-Boc pyrroles has been investigated, providing routes to disubstituted pyrrolines with high diastereoselectivity. This methodology has been applied to the synthesis of natural products such as omuralide and hyacinthacine A1. Additionally, routes to enantiopure substituted pyrroline compounds have been developed, utilizing chiral protonation or enzymatic desymmetrization .
Lewis Acid-Catalyzed Reactions
The treatment of 1-(2-isocyanophenyl)pyrrole with boron trifluoride leads to the formation of pyrrolo[1,2-a]quinoxaline. This reaction can be modified in the presence of aldehydes or ketones to yield 4-(1-hydroxyalkyl)pyrrolo[1,2-a]quinoxalines, demonstrating the versatility of Lewis acid-catalyzed reactions in pyrrole chemistry .
Scalable Synthesis of Silyloxypyrrole
An efficient and scalable process for the synthesis of N-Boc-2-tert-butyldimethylsiloxypyrrole has been described. The process involves a three-step, one-pot sequence starting from (±)-4-amino-3-hydroxybutyric acid, leading to the target compound without the need for chromatographic purification. This method has been demonstrated in a pilot plant, highlighting its practicality for large-scale production .
Scientific Research Applications
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Proteomics Research
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Biomedical Polymers
- Summary of the Application : N-Boc-2-Hydroxydimethylsilanyl-pyrrole could potentially be used in the synthesis of biomedical polymers . Biomedical polymers have been extensively developed for promising applications in a lot of biomedical fields, such as therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .
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Coordinative Compounds with Biological Applications
- Summary of the Application : N-Boc-2-Hydroxydimethylsilanyl-pyrrole could potentially be used in the synthesis of coordinative compounds based on unsaturated carboxylates accompanied by other ligands, usually N-based heterocyclic species . These compounds have shown valuable antimicrobial and antitumor activities, as well as the ability to generate metal-containing polymers suitable for various medical purposes .
- Methods of Application : The specific methods of application in the synthesis of these coordinative compounds are not provided in the source .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
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Hydrogels in Energy Applications
- Summary of the Application : N-Boc-2-Hydroxydimethylsilanyl-pyrrole could potentially be used in the synthesis of hydrogels for energy applications . Hydrogels are three-dimensional, hydrophilic, polymeric networks capable of absorbing large amounts of water or biological fluids .
- Methods of Application : The specific methods of application in the synthesis of hydrogels for energy applications are not provided in the source .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-[hydroxy(dimethyl)silyl]pyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3Si/c1-11(2,3)15-10(13)12-8-6-7-9(12)16(4,5)14/h6-8,14H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDVDBYGGISJNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1[Si](C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479056 | |
Record name | N-Boc-2-Hydroxydimethylsilanyl-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-Hydroxydimethylsilanyl-pyrrole | |
CAS RN |
879904-82-2 | |
Record name | N-Boc-2-Hydroxydimethylsilanyl-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 879904-82-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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